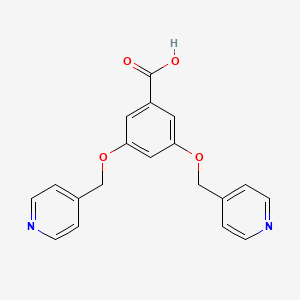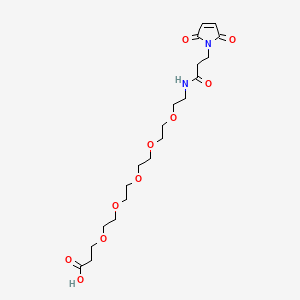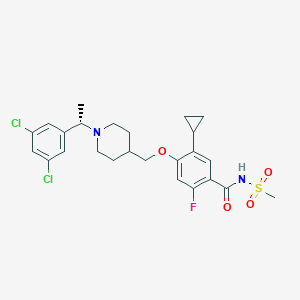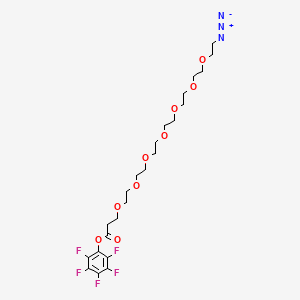![molecular formula C62H40N2O8 B11928813 5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)) is a complex organic molecule characterized by its unique structure, which includes multiple biphenyl and azanetriyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)) typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)): undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)): has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity[5][5].
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid
- 5,5’-(1,4-Phenylenebis(azanetriyl))tetrakis(2H-tetrazole)
- 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrakis(benzaldehyde)
Uniqueness
The uniqueness of 5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)) lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C62H40N2O8 |
|---|---|
Molecular Weight |
941.0 g/mol |
IUPAC Name |
4-[4-[4-formyl-N-[4-formyl-3-(2-formylphenyl)phenyl]-3-(2-formylphenyl)anilino]-N-[4-formyl-3-(2-formylphenyl)phenyl]anilino]-2-(2-formylphenyl)benzaldehyde |
InChI |
InChI=1S/C62H40N2O8/c65-33-41-9-1-5-13-55(41)59-29-51(21-17-45(59)37-69)63(52-22-18-46(38-70)60(30-52)56-14-6-2-10-42(56)34-66)49-25-27-50(28-26-49)64(53-23-19-47(39-71)61(31-53)57-15-7-3-11-43(57)35-67)54-24-20-48(40-72)62(32-54)58-16-8-4-12-44(58)36-68/h1-40H |
InChI Key |
YDNLFJWPVWCCGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=CC(=C2)N(C3=CC=C(C=C3)N(C4=CC(=C(C=C4)C=O)C5=CC=CC=C5C=O)C6=CC(=C(C=C6)C=O)C7=CC=CC=C7C=O)C8=CC(=C(C=C8)C=O)C9=CC=CC=C9C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)

![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)

![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)





